molecular formula C10H20N2O2 B1673145 Hexamethylene bisacetamide CAS No. 3073-59-4

Hexamethylene bisacetamide

Cat. No.: B1673145
CAS No.: 3073-59-4
M. Wt: 200.28 g/mol
InChI Key: BNQSTAOJRULKNX-UHFFFAOYSA-N
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Description

Hexamethylene bisacetamide is a chemical compound known for its ability to induce cell differentiationThe compound is characterized by its molecular formula ( C_{10}H_{20}N_{2}O_{2} ) and a molecular weight of 200.3 g/mol .

Mechanism of Action

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound that has been studied for its potential in inducing terminal differentiation of transformed cells in several solid tumor and leukemic cell lines .

Target of Action

HMBA primarily targets the AKT and MAPK pathways, and it represses NF-κB activity . It also interacts with HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Mode of Action

HMBA inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . It mediates the inhibition of the Akt and ERK/MAPK cascade, which are critical for cell survival and proliferation and are well-known regulators of NFκB activation . HMBA can decrease the kinase activity of the IKK complex, leading to defective phosphorylation of IκBα and Ser536 of p65 .

Biochemical Pathways

HMBA simultaneously targets the AKT and MAPK pathways, both of which are critical for cell survival and proliferation . It also represses NF-κB activity, which plays a pivotal role in the control of inflammation and cell proliferation . Furthermore, HMBA releases P-TEFb from HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Pharmacokinetics

HMBA is administered by continuous intravenous infusion for 5 consecutive days, with courses repeated every 4 weeks, provided there is acceptable, reversible toxicity . HMBA plasma steady-state concentrations (C_ss) are achieved in all patients by 12 to 24 hours into infusion . Once C_ss is achieved, daily variation is generally ≤10% from the mean C_ss . HMBA total-body clearance is linearly related to creatinine clearance .

Result of Action

HMBA induces cell death and downregulates TNFα induced NF-κB activation in lung cancer cell lines . It also induces terminal differentiation of transformed cells in several solid tumor and leukemic cell lines . Furthermore, HMBA can induce apoptosis in all these cell lines by downregulating the expression of Bcl-2, a known inhibitor of apoptosis .

Action Environment

The action of HMBA can be influenced by environmental factors. For instance, HMBA induces the expression of an endogenous protein, this compound inducible protein 1 (HEXIM1), which inhibits cell growth . Increased HEXIM1 expression in breast tumor and breast epithelial cells resulted in a decrease of cell proliferation .

Biochemical Analysis

Biochemical Properties

Hexamethylene Bisacetamide inhibits the activation of NF-kappaB function, Akt, and ERK/MAPK cascade . It sensitizes cells to apoptosis in vitro and induces cells to differentiate into normal or benign cells in vivo . It is an antitumor and hematinic agent that is orally active .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . Consistent with its ability to inhibit NFκB function, this compound can also sensitize cells to apoptosis . It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation and are well-known regulators of NFκB activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation . It can decrease the kinase activity of the IKK complex leading to defective phosphorylation of IκBα and Ser536 of p65 . This gives mechanistic insight into the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been shown that despite the continuous presence of this compound, the released P-TEFb reassembles rapidly with 7SK snRNA and HEXIM1 .

Dosage Effects in Animal Models

In animal models, this compound has shown anticancer effects in vivo in mouse models of Myc-driven B-cell lymphoma

Metabolic Pathways

This compound is involved in several metabolic pathways. It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene bisacetamide can be synthesized through the reaction of hexamethylene diamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the bisacetamide product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene bisacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexamethylene bisacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .

Biological Activity

Hexamethylene bisacetamide (HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cellular differentiation. This article explores the mechanisms of action, therapeutic applications, and relevant case studies associated with HMBA.

HMBA exerts its biological effects primarily through the following mechanisms:

  • Induction of Differentiation : HMBA is recognized as a potent differentiating agent, particularly in leukemic and non-leukemic cell lines. It activates this compound-inducible protein 1 (HEXIM1), which inhibits the transcription elongation factor P-TEFb, thereby affecting RNA polymerase II activity and mRNA synthesis .
  • Inhibition of Key Signaling Pathways : HMBA inhibits several critical signaling pathways involved in cell survival and proliferation:
    • NF-κB Pathway : It suppresses NF-κB activation, leading to decreased expression of target genes associated with inflammation and cancer progression .
    • PI3K/Akt Pathway : HMBA has been shown to inhibit the Akt signaling pathway, which is often hyperactivated in various cancers, thus sensitizing cancer cells to apoptosis .
  • Apoptosis Induction : Studies indicate that HMBA can enhance apoptotic responses in cancer cells by modulating pathways that regulate cell survival and death .

Therapeutic Applications

HMBA's unique properties have led to its investigation in various therapeutic contexts:

  • Cancer Therapy : Initially developed as an anticancer drug, HMBA has demonstrated effectiveness in inducing differentiation in cancer cells. Clinical trials have explored its potential in treating refractory malignancies, particularly leukemias .
  • HIV Reactivation : Recent studies suggest that HMBA may reactivate latent HIV-1 by disrupting the inactive complex where P-TEFb is sequestered, offering a potential strategy for HIV eradication .

Phase I Clinical Trials

A notable Phase I trial assessed HMBA's efficacy and safety profile in patients with advanced cancer. The study administered HMBA via continuous infusion over five days every three weeks. Key findings included:

  • Dose-Limiting Toxicities : Adverse effects included renal insufficiency, metabolic acidosis, and central nervous system toxicities such as agitation and delirium .
  • Pharmacokinetics : The pharmacokinetic profile indicated that renal elimination accounted for a significant portion of drug disposition, suggesting that dosing strategies may need adjustment to optimize therapeutic outcomes .

Impact on Natural Killer (NK) Cells

Research has highlighted HMBA's detrimental effects on NK cell-mediated cytotoxicity against tumors. While it upregulates ligands for the NKG2D receptor, it simultaneously impairs NK cell function, raising concerns about its clinical efficacy in cancer treatment .

Summary of Biological Activities

ActivityDescription
Differentiation Induction Activates HEXIM1; inhibits P-TEFb
NF-κB Inhibition Reduces inflammation-related gene expression
PI3K/Akt Inhibition Sensitizes cells to apoptosis
Apoptosis Induction Enhances apoptotic pathways in cancer cells
HIV Reactivation Potential Disrupts P-TEFb sequestration

Properties

IUPAC Name

N-(6-acetamidohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSTAOJRULKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041044
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL)
Record name HMBA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

3073-59-4
Record name Hexamethylene bisacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3073-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexamethylene bisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hmba
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLENE BISACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hexamethylene bisacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041901
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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